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Compound of Interest

Compound Name: 1-Thiazol-4-YL-ethylamine

Cat. No.: B1370017 Get Quote

For distribution to: Researchers, scientists, and drug development professionals.

Introduction
1-Thiazol-4-YL-ethylamine is a heterocyclic amine containing a thiazole ring, a key scaffold in

numerous biologically active compounds and pharmaceutical agents. The thiazole moiety is

present in a variety of natural products and synthetic drugs, exhibiting a wide range of

therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1]

Accurate and comprehensive characterization of novel thiazole derivatives is paramount for

drug discovery and development, ensuring structural integrity, purity, and providing a basis for

structure-activity relationship (SAR) studies.

This application note provides a detailed guide to the spectroscopic characterization of 1-
Thiazol-4-YL-ethylamine using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). Due to the novelty of this specific compound,

this guide utilizes predicted spectroscopic data as a reference standard for researchers

synthesizing or working with this molecule. The protocols and interpretations provided herein

are designed to be a robust resource for the scientific community.

Predicted Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 1-Thiazol-4-YL-
ethylamine.
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Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.75 d 1H H-2 (thiazole)

~7.15 d 1H H-5 (thiazole)

~4.30 q 1H CH-NH₂

~2.50 br s 2H NH₂

~1.50 d 3H CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~155.0 C-2 (thiazole)

~150.0 C-4 (thiazole)

~112.0 C-5 (thiazole)

~50.0 CH-NH₂

~25.0 CH₃

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium, Broad N-H stretch (amine)

2850-2950 Medium C-H stretch (aliphatic)

~1600 Medium C=N stretch (thiazole)

~1500 Medium C=C stretch (thiazole)

1000-1200 Strong C-N stretch
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Table 4: Predicted Mass Spectrometry Fragmentation

m/z Relative Intensity (%) Proposed Fragment

128 60 [M]⁺ (Molecular Ion)

113 100 [M-CH₃]⁺

85 40 [Thiazole ring fragment]⁺

Spectroscopic Analysis and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The predicted ¹H NMR spectrum of 1-Thiazol-4-YL-ethylamine in CDCl₃ is expected to show

distinct signals corresponding to the different proton environments. The proton at the 2-position

of the thiazole ring (H-2) is anticipated to appear as a doublet at approximately 8.75 ppm due

to coupling with the H-5 proton. The H-5 proton should resonate as a doublet around 7.15 ppm.

The methine proton of the ethylamine side chain (CH-NH₂) is predicted to be a quartet at about

4.30 ppm, resulting from coupling with the adjacent methyl protons. The two amine protons

(NH₂) are expected to appear as a broad singlet around 2.50 ppm, a characteristic feature of

exchangeable protons. Finally, the methyl protons (CH₃) should give a doublet at approximately

1.50 ppm due to coupling with the methine proton.

The predicted ¹³C NMR spectrum will provide information on the carbon skeleton. The carbon

atoms of the thiazole ring are expected to resonate in the aromatic region, with C-2 and C-4

appearing at approximately 155.0 and 150.0 ppm, respectively. The C-5 of the thiazole ring is

predicted to be more upfield, around 112.0 ppm. The aliphatic carbons of the ethylamine side

chain, the methine carbon (CH-NH₂), and the methyl carbon (CH₃), are expected at

approximately 50.0 ppm and 25.0 ppm, respectively.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-Thiazol-4-YL-ethylamine is predicted to show a broad band of medium intensity
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in the 3300-3400 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the

primary amine. The C-H stretching of the aliphatic ethyl group should appear in the 2850-2950

cm⁻¹ range. The characteristic absorptions for the thiazole ring, corresponding to C=N and

C=C stretching vibrations, are expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. A

strong band in the 1000-1200 cm⁻¹ region can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 1-Thiazol-4-YL-ethylamine, the molecular ion peak [M]⁺ is predicted at an

m/z of 128. The base peak is expected at m/z 113, corresponding to the loss of a methyl group

([M-CH₃]⁺). Another significant fragment at m/z 85 would likely represent the thiazole ring

fragment.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for 1-Thiazol-4-YL-
ethylamine. Instrument parameters should be optimized for the specific equipment used.

NMR Data Acquisition
Caption: Workflow for NMR data acquisition.

Sample Preparation:

Accurately weigh 5-10 mg of 1-Thiazol-4-YL-ethylamine.

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

Data Processing:

Apply Fourier transformation to the raw data.

Perform phase and baseline corrections.

Reference the spectra to the TMS signal.

Integrate the signals in the ¹H spectrum and identify the chemical shifts and multiplicities.

Identify the chemical shifts in the ¹³C spectrum.

IR Data Acquisition
Caption: Workflow for IR data acquisition.

Sample Preparation:

For a liquid sample, place a drop of the neat compound between two salt plates (e.g.,

NaCl or KBr).

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr powder and pressing it into a transparent disk.

Instrument Setup and Data Acquisition:

Place the sample holder in the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

Acquire the spectrum of the sample.
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Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the wavenumbers (cm⁻¹) of the major absorption bands.

MS Data Acquisition
Caption: Workflow for MS data acquisition.

Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent such as methanol or

acetonitrile to a concentration of approximately 1 mg/mL.

Instrument Setup and Data Acquisition:

Introduce the sample solution into the mass spectrometer. This can be done via direct

infusion, or by coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-

MS).

Select an appropriate ionization technique, such as Electrospray Ionization (ESI) or

Electron Ionization (EI).

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Data Analysis:

Identify the molecular ion peak to confirm the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information.

Conclusion
This application note provides a comprehensive overview of the expected spectroscopic data

for 1-Thiazol-4-YL-ethylamine and outlines standard protocols for data acquisition. The

predicted NMR, IR, and MS data serve as a valuable reference for researchers in the synthesis
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and characterization of this and related thiazole derivatives. Adherence to these protocols will

ensure the generation of high-quality, reproducible data, which is essential for the advancement

of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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